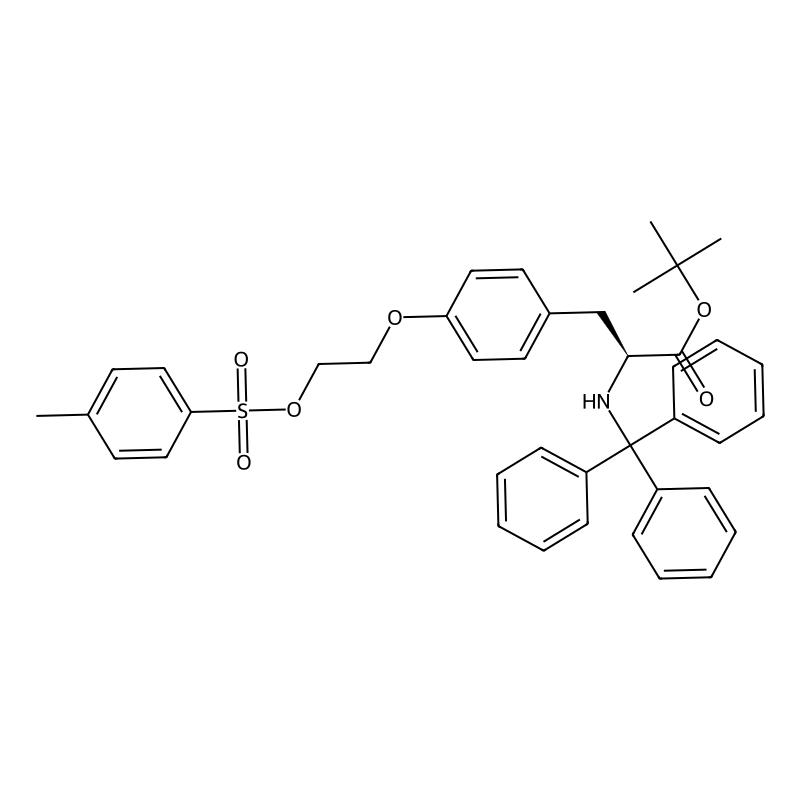(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate is a complex organic compound characterized by its unique structural features, which include a tert-butyl group, a tosylate moiety, and a tritylamine functional group. The compound's molecular structure allows it to participate in various
- Nucleophilic Substitution Reactions: The tosylate group can act as a leaving group, facilitating nucleophilic attack by various nucleophiles.
- Esterification: The compound can participate in esterification reactions, where it can react with alcohols to form new esters.
- Hydrolysis: In the presence of water, the ester bond may be hydrolyzed, regenerating the corresponding acid and alcohol.
These reactions are essential for understanding the compound's potential transformations in biological systems and synthetic applications.
The synthesis of (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate typically involves several key steps:
- Formation of the Tosylate: Starting from an appropriate alcohol, tosyl chloride is used to create the tosylate derivative.
- Nucleophilic Substitution: The tosylate is then subjected to nucleophilic substitution with a suitable amine to introduce the tritylamine functionality.
- Esterification: Finally, the reaction between the resulting amine and an acid chloride or carboxylic acid leads to the formation of the desired ester.
These methods highlight the versatility of chemical transformations that can be employed to synthesize this compound.
This comparison highlights the uniqueness of (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate through its combination of functional groups and potential applications.
Interaction studies involving (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate would typically focus on its binding affinity and activity against specific biological targets. Techniques such as high-throughput screening and structure-activity relationship studies can be employed to evaluate its effectiveness in modulating biological processes.
In vitro assays could assess its impact on enzyme activity or cellular responses, providing insights into its mechanism of action.
Several compounds share structural similarities with (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate. These include:
- Trityl Amine Derivatives: Known for their biological activity against cancer cells.
- Tosylates: Commonly used as intermediates in organic synthesis due to their good leaving group ability.
- Phenolic Esters: Often exhibit antioxidant properties and are used in pharmaceuticals.
Comparison TableCompound Name Functional Groups Biological Activity
XLogP3
8.7
Dates
Last modified: 07-26-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Functional Groups | Biological Activity |
XLogP3 8.7
Dates
Last modified: 07-26-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








